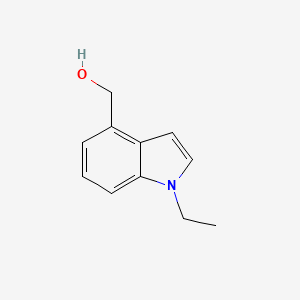

1H-Indole-4-methanol, 1-ethyl-

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Materials Science

The indole moiety is a recurring motif in numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. nih.gov Its derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, and viral infections. nih.govsci-hub.se In materials science, indole-based polymers and dyes have shown promise for applications in organic electronics, sensors, and solar cells due to their favorable electronic and optical properties. openmedicinalchemistryjournal.com The development of novel synthetic methods to construct and functionalize the indole ring remains an active area of research, with techniques ranging from classical methods like the Fischer and Reissert indole syntheses to modern metal-catalyzed cross-coupling reactions. chemicalbook.comderpharmachemica.com

Positioning of 1H-Indole-4-methanol, 1-ethyl- as a Subject of Academic Chemical Research

While extensive research exists on the broader family of indole derivatives, specific academic studies focusing solely on 1H-Indole-4-methanol, 1-ethyl- are limited. However, its chemical structure places it at the intersection of several key areas of indole chemistry. The presence of the 1-ethyl group and the 4-methanol substituent makes it a valuable intermediate for the synthesis of more complex molecules. Research on closely related compounds, such as 1-ethyl-1H-indole-4-carbaldehyde, suggests a clear synthetic pathway to the target molecule and points towards its potential utility. chemicalbook.com The study of such specific derivatives is crucial for understanding the structure-activity relationships within the vast chemical space of indole compounds.

Overview of Research Directions Pertaining to 1-Ethylindole Derivatives

Research into 1-ethylindole derivatives is an active and diverse field. The ethyl group at the N1 position enhances the lipophilicity of the indole scaffold, which can be advantageous in the development of therapeutic agents. researchgate.net Various 1-ethylindole derivatives have been investigated for their potential applications in medicinal chemistry, including as:

Anticancer agents: Certain indole derivatives exhibit antiproliferative effects on cancer cell lines.

Antiviral agents: Indole-based compounds have been explored as inhibitors of viral enzymes, such as HIV-1 integrase. acs.org

Cardiovascular drugs: Some 1-ethylindole derivatives have been studied as factor Xa inhibitors for the treatment of thromboembolic diseases. epo.org

Integrin antagonists: 1,4-disubstituted indoles have shown potent activity as αvβ3 antagonists, which are targets for osteoporosis and cancer. nih.gov

In materials science, the introduction of an ethyl group can influence the packing and electronic properties of indole-based materials, making them suitable for applications in organic electronics. chemimpex.com

Synthesis and Characterization

A plausible and efficient synthesis of 1H-Indole-4-methanol, 1-ethyl- can be envisioned through a two-step process starting from commercially available 4-formylindole (B1175567).

Step 1: N-Alkylation

The first step involves the N-alkylation of 4-formylindole with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction selectively introduces the ethyl group at the nitrogen atom of the indole ring to yield 1-ethyl-1H-indole-4-carbaldehyde.

Step 2: Reduction

The subsequent step is the reduction of the aldehyde functionality of 1-ethyl-1H-indole-4-carbaldehyde to the corresponding primary alcohol. This transformation can be readily achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) are commonly employed for this purpose. clockss.org Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) can also be used. derpharmachemica.com

Table 1: Plausible Synthesis of 1H-Indole-4-methanol, 1-ethyl-

| Step | Reactants | Reagents | Product |

| 1 | 4-Formylindole, Ethyl iodide | Sodium hydride, DMF | 1-Ethyl-1H-indole-4-carbaldehyde |

| 2 | 1-Ethyl-1H-indole-4-carbaldehyde | Sodium borohydride, Methanol | 1H-Indole-4-methanol, 1-ethyl- |

The characterization of the final product, 1H-Indole-4-methanol, 1-ethyl-, would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for 1H-Indole-4-methanol, 1-ethyl-

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the indole ring, a singlet for the methylene (B1212753) protons of the methanol group, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the ethyl carbons, the aromatic carbons of the indole core, the methylene carbon of the methanol group, and other characteristic indole carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic peaks for C-H and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃NO). |

Established and Contemporary Approaches to Indole Core Construction

The indole nucleus is a cornerstone of many natural products and pharmaceuticals, leading to the development of numerous synthetic routes. byjus.comtcichemicals.com These methods range from century-old name reactions to modern transition-metal-catalyzed processes.

One of the oldest and most reliable methods for preparing substituted indoles is the Fischer Indole Synthesis, first reported by Emil Fischer in 1883. byjus.comtcichemicals.comwikipedia.org This reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone under acidic conditions. thermofisher.comnih.gov The versatility of the Fischer synthesis allows for the preparation of a wide variety of indole derivatives by choosing appropriately substituted starting materials. byjus.com

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgnih.gov The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form. nih.gov

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (the key C-C bond-forming step). nih.gov

Subsequent cyclization and elimination of ammonia to yield the aromatic indole ring. wikipedia.orgnih.gov

A significant feature of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate phenylhydrazone. byjus.comthermofisher.com However, the use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products, with the selectivity influenced by factors like steric effects and the acidity of the medium. byjus.comthermofisher.com This method remains a cornerstone in organic synthesis and is frequently used in the production of pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.org

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | wikipedia.orgnih.gov |

| Lewis Acids | Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminium Chloride (AlCl₃) | wikipedia.orgnih.gov |

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles, offering mild conditions and high efficiency. beilstein-journals.org These methods often rely on the direct activation of C-H or N-H bonds, providing an atom-economical alternative to classical methods. beilstein-journals.orgnih.gov

Palladium(II)-catalyzed oxidative annulation is a key strategy for constructing the indole core. In these reactions, an indole with a tethered olefin can undergo intramolecular cyclization to form fused ring systems. nih.govcaltech.edu The mechanism is believed to involve an initial C-H bond functionalization, followed by olefin insertion and a β-hydride elimination step. nih.gov These reactions can be performed catalytically using molecular oxygen as the terminal oxidant, making the process more sustainable. caltech.edu

Beyond core construction, palladium catalysis is extensively used for direct functionalization:

C-H Alkenylation: The direct coupling of indoles with alkenes can occur at various positions of the indole ring, driven by an electrophilic palladation mechanism that generates a σ-alkyl complex, which then undergoes β-hydride elimination. nih.gov

N-H Functionalization: Intermolecular palladium(II)-catalyzed reactions can be used to introduce substituents directly onto the indole nitrogen. For example, the coupling of an indole with an alkene in the presence of a Pd(II) catalyst and co-oxidants can yield N-alkylated indoles. beilstein-journals.orgnih.gov

Buchwald Modification: A palladium-catalyzed variant of the Fischer indole synthesis allows for the cross-coupling of aryl bromides with hydrazones to form the key N-arylhydrazone intermediate, expanding the scope of the classical reaction. wikipedia.org

These palladium-based methodologies are central to modern synthetic chemistry due to their versatility and tolerance of various functional groups. beilstein-journals.org

While the Fischer synthesis is prevalent, a wide array of other methods for constructing the indole ring have been developed, each with unique advantages. nih.govrsc.org These alternative strategies provide access to indoles with substitution patterns that may be difficult to achieve via the Fischer route.

Several classical and modern methods include:

Reductive Cyclization: The Reissert indole synthesis involves the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov More broadly, the reductive cyclization of various aromatic nitro compounds, often using catalysts like Pd/C or other reducing agents, is a useful approach for indole ring construction. nih.govnih.gov

Transition-Metal-Free Cyclizations: An innovative approach involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this method, an ortho-acetylene group activates the substrate for nucleophilic aromatic substitution and then participates in a 5-endo-dig cyclization to form the indole ring. rsc.org

Copper-Catalyzed Cyclizations: The cyclization of 2-ethynylaniline derivatives catalyzed by copper(II) salts can be performed under mild conditions, even in aqueous solvent mixtures, to produce indoles. organic-chemistry.org

Oxidative Cyclizations: 2-Alkenyl anilines can undergo oxidative cyclization mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to afford N-H indoles. organic-chemistry.org

Other notable named reactions for indole synthesis include the Bartoli, Hemetsberger, Bischler, Larock, Nenitzescu, and Madelung syntheses, which provide a diverse toolkit for synthetic chemists. nih.govrsc.org

Strategies for N-Alkylation and 1-Ethyl Functionalization of Indoles

Introducing an ethyl group at the N1 position of the indole ring is a critical step in the synthesis of the target compound and related systems. While the indole nitrogen is less nucleophilic than the C3 position, several effective methods for N-alkylation have been established. nih.gov

The most common approach is a direct SN2 reaction. This typically involves two steps:

Deprotonation: The indole N-H proton is removed using a strong base to generate a nucleophilic indole anion. Sodium hydride (NaH) is a frequently used base for this purpose. youtube.com

Alkylation: The resulting anion is treated with a primary alkyl halide, such as ethyl bromide or ethyl iodide, to form the N-alkylated product. youtube.com

This method is straightforward and widely applicable. For instance, the N-alkylation of ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide (KOH) in acetone as the base, followed by the addition of an alkyl halide. nih.govresearchgate.net

More recently, transition-metal-catalyzed methods have been developed to achieve N-alkylation under different conditions.

Copper-Catalyzed N-Alkylation: An efficient method utilizes a copper iodide catalyst for the reductive cross-coupling of indoles with N-tosylhydrazones to yield N-alkylated indoles. rsc.org

Palladium-Catalyzed N-Alkylation: Enantioselective N-alkylation can be achieved through an intermolecular aza-Wacker-type reaction, where indoles act as the nitrogen source and couple with alkenols in the presence of a palladium catalyst. nih.gov

| Method | Reagents | Description | Reference |

| SN2 Alkylation | 1. Strong Base (e.g., NaH, KOH) 2. Ethyl Halide (e.g., EtI, EtBr) | Deprotonation of indole N-H followed by nucleophilic attack on the ethyl halide. | youtube.comresearchgate.net |

| Copper-Catalyzed Coupling | CuI, N-Tosylhydrazone, Ligand | Reductive cross-coupling between the indole and a hydrazone derivative. | rsc.org |

| Palladium-Catalyzed Coupling | Pd Catalyst, Alkenol | Enantioselective aza-Wacker-type reaction coupling the indole with an alcohol-containing alkene. | nih.gov |

Directed Synthesis of 4-Substituted Indole Derivatives Precursors to 1H-Indole-4-methanol, 1-ethyl-

The synthesis of the target compound requires the formation of a 4-substituted indole precursor, specifically one bearing a carboxylic acid or ester group that can later be reduced to the required methanol functionality. The synthesis of 1-ethyl-1H-indole-4-carboxylic acid and its esters serves as a key example of this strategy.

A logical synthetic sequence for this precursor involves the initial synthesis of an indole-4-carboxylate ester, followed by N-ethylation and, if necessary, ester hydrolysis.

Synthesis of Indole-4-Carboxylate Esters: An efficient route to methyl indole-4-carboxylate involves the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes. This modern approach provides a flexible entry to functionalized indoles, starting from commercially available materials. orgsyn.org

N-Ethylation of the Ester: Once the methyl or ethyl indole-4-carboxylate is obtained, the ethyl group can be introduced onto the nitrogen using the standard N-alkylation conditions described previously (Section 2.2), such as deprotonation with sodium hydride followed by reaction with an ethyl halide.

Ester Hydrolysis: To obtain the final carboxylic acid, the 1-ethyl-1H-indole-4-carboxylate ester must be hydrolyzed. This is typically achieved under basic conditions. A common procedure involves refluxing the ester with a base like lithium hydroxide (LiOH) in a mixture of solvents such as methanol and tetrahydrofuran (THF), followed by acidic workup to protonate the carboxylate. chemicalbook.comnih.gov

This multi-step pathway provides a reliable route to 1-ethyl-1H-indole-4-carboxylic acid, a direct precursor that can be reduced to form the target compound, 1H-Indole-4-methanol, 1-ethyl-.

Synthetic Pathways to 1H-Indole-4-methanol, 1-ethyl-: A Focus on Modern and Sustainable Methodologies

The synthesis of 1H-Indole-4-methanol, 1-ethyl-, a significant indole derivative, relies on multi-step processes that culminate in the formation of this target molecule. Central to its synthesis is the strategic formation of an aldehyde intermediate, followed by its reduction to the corresponding alcohol. This article delves into the established synthetic methodologies for 1H-Indole-4-methanol, 1-ethyl- and its precursors, with a particular emphasis on the application of green chemistry principles to foster more sustainable and environmentally benign synthetic routes.

2 Formation of 1-Ethyl-1H-indole-4-carbaldehyde Analogs as Intermediates

The cornerstone of the synthesis of 1H-Indole-4-methanol, 1-ethyl- is the preparation of its aldehyde precursor, 1-Ethyl-1H-indole-4-carbaldehyde. A prevalent and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles, is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comchem-station.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comchem-station.comorganic-chemistry.org

The mechanism of the Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from the reaction between DMF and POCl₃. wikipedia.orgchem-station.com The electron-rich indole ring of the 1-ethylindole substrate then attacks this electrophile, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the reaction workup yields the desired aldehyde, 1-Ethyl-1H-indole-4-carbaldehyde. wikipedia.orgchem-station.com

While specific yields for the formylation of 1-ethylindole at the 4-position are not extensively documented in readily available literature, the Vilsmeier-Haack reaction is a robust and widely applied method for the synthesis of various indole-3-carboxaldehydes, often with high yields. ijpcbs.com For instance, the formylation of various substituted indoles using the Vilsmeier-Haack reagent has been reported to proceed with yields ranging from good to excellent.

Table 1: Examples of Vilsmeier-Haack Formylation of Indole Derivatives

| Starting Material | Product | Reagents | Yield (%) |

|---|---|---|---|

| Indole | 1H-Indole-3-carboxaldehyde | POCl₃, DMF | High |

| 2-Methylindole | 2-Methyl-1H-indole-3-carboxaldehyde | POCl₃, DMF | High |

| 5-Bromoindole | 5-Bromo-1H-indole-3-carboxaldehyde | POCl₃, DMF | High |

This table presents generalized outcomes for the Vilsmeier-Haack formylation of various indole substrates, illustrating the versatility of this reaction.

3 Reduction of Carboxylic Acid and Aldehyde Moieties to the Alcohol Functionality

The final step in the synthesis of 1H-Indole-4-methanol, 1-ethyl- is the reduction of the aldehyde group in 1-Ethyl-1H-indole-4-carbaldehyde to a primary alcohol. This transformation can be achieved through various established reduction methods, including the use of metal hydride reagents and catalytic hydrogenation.

A common and effective reagent for the reduction of aldehydes and ketones is sodium borohydride (NaBH₄). ecochem.com.comasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This reagent is known for its selectivity in reducing carbonyl compounds in the presence of other functional groups that are less reactive towards it. ecochem.com.comasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup to yield the desired alcohol. A patent describing the synthesis of indole-4-carboxaldehyde mentions the use of sodium borohydride to reduce a methyl ester to a benzyl alcohol, highlighting its utility in the synthesis of indole-based alcohols. google.com

Catalytic hydrogenation is another powerful and often more environmentally friendly method for the reduction of aldehydes. nih.gov This process typically involves the use of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.gov The reaction occurs on the surface of the catalyst, where both the aldehyde and hydrogen are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond. An environmentally benign procedure for the hydrogenation of unprotected indoles using Pt/C in water has been described, showcasing a green approach to indole reductions. nih.gov

Table 2: Comparison of Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or ethanol as solvent, room temperature | High selectivity for aldehydes and ketones, mild reaction conditions | Generates stoichiometric waste |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen gas pressure, various solvents (e.g., ethanol, water) | High atom economy, produces water as the only byproduct | Requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning |

This interactive table allows for a comparison of common methods for the reduction of aldehydes to alcohols.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylindol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-7,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICGYMHMOGVPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C=CC=C21)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 1h Indole 4 Methanol, 1 Ethyl

Reactivity of the Indole (B1671886) Nucleus in 1-Ethylindole Contexts

The presence of an ethyl group at the N1 position significantly influences the reactivity of the indole ring. Unlike the parent indole, which has an acidic N-H proton, 1-ethylindoles are exclusively nucleophilic at the carbon positions of the heterocyclic ring, which simplifies certain reaction pathways by preventing N-deprotonation or N-substitution side reactions.

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. wikipedia.org The most reactive position for electrophilic attack is C3, which is reported to be approximately 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.org The N-ethyl group, being an electron-donating alkyl group, further enhances the electron density of the pyrrole (B145914) ring, thereby activating it for electrophilic substitution compared to N-unsubstituted indoles.

The typical electrophilic substitution reactions proceed with a strong preference for the C3 position. If the C3 position is already substituted, electrophilic attack may occur at the C2 position, or less commonly, on the benzene portion of the molecule. bhu.ac.in

Table 1: Common Electrophilic Substitution Reactions on 1-Ethylindole Scaffolds

| Reaction Name | Electrophile Source | Typical Reagents | Expected Major Product (Substitution at C3) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | Vilsmeier reagent | POCl₃, DMF | 1-Ethyl-1H-indole-3-carbaldehyde |

| Mannich Reaction | Dimethylaminomethyl cation | CH₂O, (CH₃)₂NH | 1-Ethyl-3-(dimethylaminomethyl)-1H-indole (Gramine analog) |

| Friedel-Crafts Acylation | Acylium ion | RCOCl, AlCl₃ | 3-Acyl-1-ethyl-1H-indole |

| Nitration | Nitronium ion | HNO₃, H₂SO₄ | 1-Ethyl-3-nitro-1H-indole |

This table presents the expected outcomes based on established indole reactivity.

While the C3 position is electronically favored for substitution, achieving functionalization at other positions of the indole ring (C2, C4, C5, C6, C7) requires specific strategies to override the inherent reactivity. This regioselective functionalization is crucial for synthesizing complex indole derivatives. researchgate.net

Modern synthetic methods often employ transition-metal-catalyzed C-H activation and functionalization. nih.gov These strategies frequently utilize a directing group on the indole nitrogen or at another position to guide the metal catalyst to a specific C-H bond. For 1-ethylindoles, where the N1 position is blocked, directing groups can be introduced elsewhere, or catalyst/ligand systems can be chosen that have an inherent preference for other positions. For instance, palladium-catalyzed C-H arylation has been shown to be directed to the C4 and C5 positions under specific conditions, sometimes involving a removable pivaloyl group. nih.gov

Another approach involves metalation. N-substituted indoles can be lithiated at the C2 position using strong bases like alkyl lithiums, especially when the nitrogen substituent can coordinate the metal. The resulting 2-lithioindole is a potent nucleophile that can react with various electrophiles to yield 2-substituted products. bhu.ac.in Functionalization of the benzene ring (C4-C7) is more challenging and often requires starting with a pre-functionalized benzene ring before the indole is synthesized or using advanced C-H activation techniques. nih.gov

Transformations of the 4-Methanol Functional Group

The 4-methanol group (-CH₂OH) on the 1-ethylindole scaffold is a versatile functional handle that can undergo a variety of transformations characteristic of primary alcohols.

The primary alcohol of 1H-Indole-4-methanol, 1-ethyl- can be selectively oxidized to the corresponding aldehyde, 1-ethyl-1H-indole-4-carbaldehyde, or further to the carboxylic acid, 1-ethyl-1H-indole-4-carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Due to the electron-rich nature of the indole ring, mild oxidation conditions are generally preferred to avoid undesired reactions on the nucleus. wikipedia.org

Conversely, the corresponding aldehyde, 1-ethyl-1H-indole-4-carbaldehyde, which can be synthesized directly from 1H-indole-4-carbaldehyde, can be reduced to form 1H-Indole-4-methanol, 1-ethyl-. chemicalbook.com This transformation is typically achieved with high efficiency using standard reducing agents.

Table 2: Oxidation and Reduction of the 4-Methanol Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) | 1-Ethyl-1H-indole-4-carbaldehyde |

| Oxidation (to Carboxylic Acid) | Jones reagent (CrO₃/H₂SO₄), Potassium permanganate (B83412) (KMnO₄) | 1-Ethyl-1H-indole-4-carboxylic acid |

This table illustrates common transformations for primary alcohols on an indole scaffold.

As a primary alcohol, the 4-methanol group readily undergoes esterification and etherification, providing pathways to a wide range of derivatives with modified polarity, steric properties, and potential biological activity.

Esterification: The reaction of 1H-Indole-4-methanol, 1-ethyl- with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) leads to the formation of an ester. This equilibrium-driven process, known as the Fischer esterification, is typically pushed towards the product by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine.

Etherification: The formation of an ether linkage can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Table 3: Example Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Fischer Esterification | Acetic acid (CH₃COOH), H₂SO₄ (cat.) | 1-Ethyl-1H-indol-4-ylmethyl acetate |

| Acylation | Acetyl chloride, Pyridine | 1-Ethyl-1H-indol-4-ylmethyl acetate |

Cross-Coupling and Oligomerization Reactions Involving 1-Ethylindole Scaffolds

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. nih.gov To utilize the 1-ethylindole scaffold in such reactions, it must first be functionalized with a group suitable for coupling, typically a halogen (Br, I) or a triflate. For example, a bromo-1-ethylindole derivative could serve as a substrate for various palladium-catalyzed couplings.

Table 4: Potential Cross-Coupling Reactions on a Halogenated 1-Ethylindole Scaffold

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, base | C-C |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂, CuI, base | C-C (sp) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | C-N |

This table outlines potential applications of cross-coupling reactions, assuming a pre-halogenated 1-ethylindole substrate.

Oligomerization: The principles of cross-coupling can be extended to create oligomers or polymers. A 1-ethylindole monomer bearing two reactive handles (e.g., a dibromo-1-ethylindole) could undergo step-growth polymerization through repeated cross-coupling reactions. For example, Suzuki polycondensation of a dibromo-1-ethylindole with a diboronic acid derivative would lead to a conjugated polymer incorporating the 1-ethylindole unit into its backbone. The properties of such materials would be influenced by the linkage points on the indole ring and the nature of the comonomer.

1H-Indole-4-methanol, 1-ethyl- as a Versatile Synthetic Intermediate

1H-Indole-4-methanol, 1-ethyl-, a derivative of the indole heterocyclic system, serves as a valuable and versatile intermediate in organic synthesis. The reactivity of this compound is primarily dictated by the interplay of its three key structural features: the N-ethylated indole ring, the hydroxymethyl group at the C4-position, and the inherent nucleophilicity of the indole core, particularly at the C3-position. These features allow for a diverse range of chemical transformations, making it a strategic building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The presence of the ethyl group on the indole nitrogen atom (N1) prevents N-H reactivity, such as N-alkylation or N-acylation, which simplifies subsequent synthetic steps by protecting this position. nih.gov This pre-alkylation directs further reactions to other sites on the indole scaffold. The primary alcohol functionality (the hydroxymethyl group) at the C4-position is a key site for derivatization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a variety of other functional groups, providing a handle for constructing more elaborate structures.

Furthermore, the indole ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution. While the C3-position is generally the most nucleophilic and reactive site in indoles, the electronic effects of the substituents and the reaction conditions can influence the regioselectivity of these reactions. The versatility of 1H-Indole-4-methanol, 1-ethyl- as a synthetic intermediate is highlighted by its potential to undergo a variety of transformations, as detailed in the following sections.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the C4-position of 1H-Indole-4-methanol, 1-ethyl- is a primary alcohol, and as such, it can undergo a wide array of well-established chemical transformations. These reactions provide a powerful means to introduce diverse functionalities and build molecular complexity.

A common and synthetically useful transformation of the hydroxymethyl group is its oxidation. Depending on the choice of oxidizing agent and reaction conditions, the primary alcohol can be selectively oxidized to either the corresponding aldehyde (1-ethyl-1H-indole-4-carbaldehyde) or the carboxylic acid (1-ethyl-1H-indole-4-carboxylic acid).

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. A variety of reagents can be utilized for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. The resulting 1-ethyl-1H-indole-4-carbaldehyde is a valuable intermediate itself, as the aldehyde functionality can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and the formation of imines and oximes.

Stronger oxidizing agents will typically lead to the formation of the carboxylic acid, 1-ethyl-1H-indole-4-carboxylic acid. This transformation is also of significant synthetic utility, as the carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides. These derivatives are key precursors for the synthesis of a wide range of more complex molecules.

Table 1: Representative Oxidation Reactions of the Hydroxymethyl Group

| Starting Material | Product | Reagents and Conditions |

| 1H-Indole-4-methanol, 1-ethyl- | 1-ethyl-1H-indole-4-carbaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ |

| 1H-Indole-4-methanol, 1-ethyl- | 1-ethyl-1H-indole-4-carbaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ |

| 1H-Indole-4-methanol, 1-ethyl- | 1-ethyl-1H-indole-4-carboxylic acid | Potassium permanganate (KMnO₄), basic conditions |

| 1H-Indole-4-methanol, 1-ethyl- | 1-ethyl-1H-indole-4-carboxylic acid | Jones reagent (CrO₃, H₂SO₄, acetone) |

The hydroxyl group of 1H-Indole-4-methanol, 1-ethyl- can be readily converted into a good leaving group, such as a halide or a sulfonate ester. This transformation is a crucial step for enabling nucleophilic substitution reactions at the benzylic carbon. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding 4-(chloromethyl)-1-ethyl-1H-indole and 4-(bromomethyl)-1-ethyl-1H-indole, respectively.

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are also excellent leaving groups and are often preferred over halides due to their crystalline nature and stability. The resulting activated intermediates can then be reacted with a wide variety of nucleophiles to introduce new functional groups at the C4-methyl position.

Table 2: Conversion of the Hydroxymethyl Group to Leaving Groups

| Starting Material | Product | Reagents and Conditions |

| 1H-Indole-4-methanol, 1-ethyl- | 4-(chloromethyl)-1-ethyl-1H-indole | Thionyl chloride (SOCl₂) |

| 1H-Indole-4-methanol, 1-ethyl- | 4-(bromomethyl)-1-ethyl-1H-indole | Phosphorus tribromide (PBr₃) |

| 1H-Indole-4-methanol, 1-ethyl- | 1-ethyl-1H-indol-4-ylmethyl methanesulfonate | Methanesulfonyl chloride (MsCl), triethylamine |

| 1H-Indole-4-methanol, 1-ethyl- | 1-ethyl-1H-indol-4-ylmethyl 4-methylbenzenesulfonate | p-Toluenesulfonyl chloride (TsCl), pyridine |

The hydroxyl group of 1H-Indole-4-methanol, 1-ethyl- can also be derivatized through the formation of ethers and esters. Etherification can be achieved under various conditions, such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Esterification is another common transformation, which can be accomplished by reacting the alcohol with a carboxylic acid or an acyl chloride in the presence of an acid or base catalyst. The formation of esters can be used to introduce a wide range of functionalities and can also serve as a protecting group strategy for the hydroxyl group during subsequent synthetic manipulations.

Reactions Involving the Indole Ring

The N-ethylated indole ring of 1H-Indole-4-methanol, 1-ethyl- is an electron-rich aromatic system that is susceptible to electrophilic substitution. The position of substitution is influenced by the electronic and steric effects of the existing substituents.

In general, the C3-position of the indole ring is the most nucleophilic and therefore the most common site for electrophilic attack. Common electrophilic substitution reactions include Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations.

The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), would introduce a formyl group at the C3-position, yielding 1-ethyl-4-(hydroxymethyl)-1H-indole-3-carbaldehyde. This reaction provides a direct route to introduce a key functional group for further elaboration.

The Mannich reaction, which involves treatment with formaldehyde (B43269) and a secondary amine, would result in the introduction of an aminomethyl group at the C3-position. These Mannich bases are versatile intermediates that can be used in a variety of subsequent transformations.

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. While the C2-position of the indole ring is generally less reactive towards electrophiles, it can be activated by directed metalation. The presence of the hydroxymethyl group at the C4-position and the N-ethyl group could potentially direct lithiation to the C5 or C7 positions, depending on the directing group ability and the reaction conditions. The resulting organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents at these positions.

Advanced Chemical Research Applications of 1h Indole 4 Methanol, 1 Ethyl

Role as a Building Block in the Synthesis of Complex Molecular Architectures

1H-Indole-4-methanol, 1-ethyl- serves as a valuable intermediate in the synthesis of more elaborate molecules. The presence of both a nucleophilic indole (B1671886) nitrogen, protected with an ethyl group, and a reactive hydroxymethyl group at the 4-position of the indole ring makes it a bifunctional building block. The ethyl group at the N-1 position prevents unwanted side reactions at the nitrogen, thereby directing further functionalization to other parts of the molecule.

The primary alcohol functionality at the C-4 position is a key handle for a variety of chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a range of indole-4-carboxaldehydes and indole-4-carboxylic acids. These derivatives are crucial precursors for the synthesis of polycyclic indole alkaloids and other complex heterocyclic systems through reactions such as the Pictet-Spengler reaction, Wittig reactions, and various coupling methodologies.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functionalities at the 4-position, including amines, azides, and carbon nucleophiles, thereby expanding the molecular diversity accessible from this starting material. The strategic placement of the hydroxymethyl group on the benzene (B151609) portion of the indole ring is particularly significant for the synthesis of compounds where substitution at this position is crucial for biological activity or for creating specific three-dimensional molecular topologies.

Table 1: Synthetic Transformations of the Hydroxymethyl Group in 1H-Indole-4-methanol, 1-ethyl-

| Reagent/Condition | Product Functional Group | Potential Subsequent Reactions |

| PCC, PDC, or Swern oxidation | Aldehyde (-CHO) | Wittig, Grignard, reductive amination |

| Jones reagent, KMnO4 | Carboxylic acid (-COOH) | Amide coupling, esterification |

| TsCl, pyridine | Tosylate (-OTs) | Nucleophilic substitution |

| PBr3, SOCl2 | Halide (-Br, -Cl) | Grignard formation, cross-coupling |

Integration into the Synthesis of Indole Alkaloid Analogs and Natural Product Scaffolds

Indole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant biological activities. nih.govrsc.org The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to improve their therapeutic properties and to understand their structure-activity relationships. 1H-Indole-4-methanol, 1-ethyl- provides a unique starting point for the synthesis of analogs of indole alkaloids that are specifically functionalized at the C-4 position.

For instance, the indole-4-methanol (B86150) moiety can be elaborated to construct the characteristic ring systems found in various classes of indole alkaloids. The strategic introduction of side chains and functional groups at this position can lead to novel analogs that are not readily accessible from natural sources. This approach allows for the systematic exploration of the chemical space around a natural product scaffold, which can lead to the discovery of new therapeutic agents. rsc.org

The synthesis of such analogs often involves multi-step sequences where the functional groups of 1H-Indole-4-methanol, 1-ethyl- are sequentially modified and elaborated. The ethyl group on the indole nitrogen can also play a role in modulating the electronic properties of the indole ring and influencing the reactivity of other positions, such as C-3, which is often a site of further substitution in the synthesis of complex indole-containing molecules.

Exploration of Novel Reaction Methodologies and Catalytic Systems Using 1-Ethylindole Substrates

The development of new synthetic methods is a fundamental aspect of chemical research. Substituted indoles, such as 1-ethylindoles, are often used as benchmark substrates to test the scope and limitations of new catalytic systems and reaction methodologies. The ethyl group provides stability and solubility, making the substrate amenable to a wide range of reaction conditions.

While specific studies on 1H-Indole-4-methanol, 1-ethyl- in this context are not widely reported, the broader class of 1-ethylindoles is utilized in the exploration of C-H activation, cross-coupling reactions, and other transition-metal-catalyzed transformations. These studies aim to develop more efficient and selective methods for the functionalization of the indole core. The presence of the 4-methanol group in 1H-Indole-4-methanol, 1-ethyl- could be used to investigate the directing group ability of the hydroxymethyl or derived functional groups in C-H activation reactions at the C-5 position.

The insights gained from using 1-ethylindole substrates in the development of novel reaction methodologies are crucial for advancing the field of organic synthesis. These new methods can then be applied to the synthesis of more complex and valuable molecules, including pharmaceuticals and materials.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

Chemical probes and ligands are essential tools for studying biological systems and for the development of new diagnostic and therapeutic agents. The indole scaffold is a privileged structure in the design of ligands due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking.

1H-Indole-4-methanol, 1-ethyl-, with its defined substitution pattern, can be used as a core structure for the synthesis of a library of compounds to be screened for their binding affinity to specific biological targets. The hydroxymethyl group provides a convenient point for the attachment of different pharmacophores or reporter groups through linkers of varying lengths and flexibility.

The ethyl group at the N-1 position can influence the conformational preferences of the molecule and its binding mode to a target protein. Molecular recognition studies with such ligands can provide valuable information about the size, shape, and chemical nature of the binding pocket. This information is critical for the rational design of more potent and selective ligands. While specific molecular recognition studies involving 1H-Indole-4-methanol, 1-ethyl- are not extensively documented, the principles of ligand design suggest its potential as a valuable scaffold in this area of research.

Q & A

Q. What are the common synthetic routes for 1-ethyl-1H-indole-4-methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example:

- Friedel-Crafts : Use indole derivatives with ethylating agents (e.g., ethyl bromide) in the presence of Lewis acids like AlCl₃. Monitor regioselectivity, as competing reactions may occur at other indole positions .

- Reduction Pathways : If starting from a ketone precursor (e.g., 1-ethyl-1H-indole-4-carbaldehyde), reduce using NaBH₄ or LiAlH₄. Note that LiAlH₄ may over-reduce sensitive functional groups .

- Yield Optimization : Control temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of indole to ethylating agent) to minimize byproducts like N-alkylated isomers .

Q. How should researchers characterize 1-ethyl-1H-indole-4-methanol using spectroscopic methods?

- Methodological Answer :

- NMR : Prioritize -NMR to confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and hydroxyl proton (δ 4.5–5.0 ppm, broad). Use -NMR to verify the indole C-4 position (δ 100–110 ppm for aromatic carbons) .

- IR Spectroscopy : Look for O-H stretches (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Fragmentation patterns should confirm loss of the hydroxyl group (e.g., m/z corresponding to [M+H–H₂O]⁺) .

Q. What purification techniques are effective for isolating 1-ethyl-1H-indole-4-methanol from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA). Polar byproducts (e.g., diols) elute later .

- Recrystallization : Dissolve in warm ethanol and cool slowly to isolate crystals. Purity >95% is achievable with two recrystallization cycles .

- HPLC : For enantiomeric separation (if applicable), employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-ethyl-1H-indole-4-methanol be optimized?

- Methodological Answer :

- Biotransformation : Use alcohol dehydrogenases (ADHs) with NADPH cofactors. Exogenous reductants like glucose enhance enantioselectivity (e.g., >90% ee for (R)-enantiomer) .

- Chiral Catalysts : Employ iridium complexes with N-heterocyclic carbene ligands. Optimize solvent polarity (e.g., aqueous ethanol) to stabilize transition states .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively esterify one enantiomer, leaving the desired alcohol enantiomer unreacted .

Q. How should researchers address contradictory data in reaction yields reported across studies?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (5–20 mol%), and temperature. For example, higher temperatures (>80°C) may degrade the indole ring .

- Byproduct Profiling : Use LC-MS to identify side products (e.g., N-ethylated isomers or oxidized ketones). Adjust protecting groups (e.g., Boc for NH) to suppress competing pathways .

- Replication : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize discrepancies due to moisture or oxygen .

Q. What computational tools can predict the reactivity and regioselectivity of 1-ethyl-1H-indole-4-methanol derivatives?

- Methodological Answer :

- DFT Calculations : Model electrophilic substitution at C-4 vs. C-2/C-3 using Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Machine Learning : Train models on PubChem and Reaxys data to forecast reaction outcomes. Use descriptors like electrophilicity index and steric parameters .

- Retrosynthesis AI : Platforms like Pistachio or Synthia propose routes prioritizing atom economy (>70%) and step efficiency .

Q. How to design structure-activity relationship (SAR) studies for 1-ethyl-1H-indole-4-methanol’s antimicrobial activity?

- Methodological Answer :

- Analog Synthesis : Modify the ethyl group (e.g., isopropyl, cyclopropyl) and hydroxyl position. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- QSAR Modeling : Correlate logP, polar surface area, and MIC values. Use CoMFA/CoMSIA to identify critical steric/electronic features .

- Mechanistic Studies : Perform time-kill assays and ROS detection to determine if activity is bacteriostatic or bactericidal .

Environmental and Safety Considerations

Q. What environmental impact assessments are recommended for 1-ethyl-1H-indole-4-methanol?

- Methodological Answer :

- Biodegradation : Conduct OECD 301F tests to measure degradation in activated sludge. Indole derivatives often show moderate biodegradability (~40–60% in 28 days) .

- Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC₅₀) and algae (72h EC₅₀). Structural analogs suggest LC₅₀ values >10 mg/L .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

Future Research Directions

Q. What emerging applications warrant further investigation for 1-ethyl-1H-indole-4-methanol?

- Methodological Answer :

- Anticancer Agents : Screen against NCI-60 cell lines. Prioritize derivatives with substituents enhancing DNA intercalation (e.g., planar aromatic groups) .

- Neuroprotective Activity : Assess inhibition of Aβ fibril formation (Alzheimer’s models) via thioflavin-T assays .

- Catalytic Recycling : Develop heterogeneous catalysts (e.g., Au/TiO₂) for sustainable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.